cis-1,3-Pentadiene

Descripción

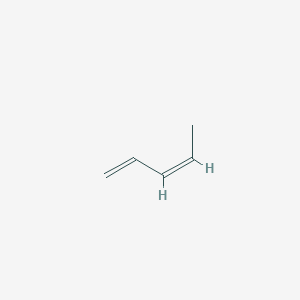

Structure

3D Structure

Propiedades

IUPAC Name |

(3Z)-penta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJHHCWVYXUKFD-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25549-61-5 | |

| Record name | 1,3-Pentadiene, (3Z)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25549-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60858741 | |

| Record name | (3Z)-1,3-Pentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | cis-1,3-Pentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

380.0 [mmHg] | |

| Record name | cis-1,3-Pentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1574-41-0 | |

| Record name | cis-1,3-Pentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1574-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-1,3-Pentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001574410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Pentadiene, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3Z)-1,3-Pentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-penta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-PENTADIENE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT6373J6YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of cis-1,3-Pentadiene: A Technical Guide

An in-depth guide to the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of cis-1,3-Pentadiene, tailored for researchers, scientists, and professionals in drug development.

This technical document provides a comprehensive overview of the key spectroscopic data for this compound (CAS No: 1574-41-0). The information is presented in a structured format to facilitate its use in identification, characterization, and quality control applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |

| H-1a (trans to C2-H) | ~5.08 | d | J(H1a, H2) = 16.9 |

| H-1b (cis to C2-H) | ~5.01 | d | J(H1b, H2) = 10.1 |

| H-2 | ~6.23 | ddd | J(H2, H1a) = 16.9, J(H2, H1b) = 10.1, J(H2, H3) = 10.6 |

| H-3 | ~5.99 | dq | J(H3, H2) = 10.6, J(H3, H4) = 10.8 |

| H-4 | ~5.59 | dq | J(H4, H3) = 10.8, J(H4, H5) = 7.1 |

| H-5 (CH₃) | ~1.73 | d | J(H5, H4) = 7.1 |

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-1 (CH₂) | 114.7 |

| C-2 (CH) | 137.5 |

| C-3 (CH) | 125.7 |

| C-4 (CH) | 129.8 |

| C-5 (CH₃) | 12.8 |

Note: Data is typically acquired with proton decoupling.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (volatile liquid)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm)

-

Pipettes

-

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

In a well-ventilated fume hood, carefully prepare a dilute solution of this compound in the chosen deuterated solvent. A typical concentration is 1-5% (v/v).

-

Using a clean pipette, transfer approximately 0.6 mL of the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely to prevent evaporation of the volatile sample.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and reference them to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and determine the chemical shifts and coupling constants.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3080 | Medium | =C-H stretch (vinyl group) |

| ~3010 | Medium | =C-H stretch (internal alkene) |

| ~2965, ~2930, ~2870 | Medium-Strong | C-H stretch (methyl group) |

| ~1650 | Medium | C=C stretch (conjugated diene) |

| ~1605 | Medium | C=C stretch (conjugated diene) |

| ~1440 | Medium | C-H bend (methyl group) |

| ~990 | Strong | =C-H out-of-plane bend (vinyl group) |

| ~900 | Strong | =C-H out-of-plane bend (vinyl group) |

| ~720 | Strong | cis C-H out-of-plane bend |

Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of neat this compound.

Materials:

-

This compound

-

FT-IR spectrometer with a suitable sample holder (e.g., attenuated total reflectance (ATR) or salt plates)

-

Pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

-

Background Spectrum:

-

Ensure the sample stage (ATR crystal or salt plates) is clean and dry.

-

Acquire a background spectrum to account for atmospheric and instrument absorptions.

-

-

Sample Application:

-

ATR: Place a small drop of this compound directly onto the ATR crystal.

-

Salt Plates (NaCl or KBr): In a fume hood, place a drop of the liquid on one salt plate and carefully place the second plate on top to create a thin film.

-

-

Data Acquisition:

-

Place the sample holder in the spectrometer's sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal or salt plates thoroughly with a suitable solvent and allow them to dry.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Data Presentation

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 68 | 65 | [C₅H₈]⁺• (Molecular Ion) |

| 67 | 100 | [C₅H₇]⁺ (Loss of H•) |

| 53 | 45 | [C₄H₅]⁺ (Loss of CH₃•) |

| 41 | 35 | [C₃H₅]⁺ |

| 39 | 50 | [C₃H₃]⁺ |

| 27 | 30 | [C₂H₃]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound

-

Volatile solvent (e.g., hexane or dichloromethane)

-

GC-MS system equipped with a suitable capillary column (e.g., nonpolar or weakly polar)

-

Microsyringe

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent (e.g., 100 ppm).

-

-

Instrument Setup:

-

Set the GC oven temperature program to ensure good separation from the solvent and any impurities. A typical program might start at a low temperature (e.g., 40°C) and ramp up.

-

Set the MS parameters, including the ionization mode (EI), electron energy (typically 70 eV), and mass range (e.g., m/z 20-200).

-

-

Injection and Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized, separated on the GC column, and then introduced into the mass spectrometer for ionization and analysis.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the molecular ion and the fragmentation pattern. The spectrum can be compared to a library database (e.g., NIST) for confirmation.

-

Mandatory Visualizations

Logical Relationships and Workflows

Caption: General experimental workflow for spectroscopic analysis.

cis-1,3-Pentadiene CAS number 1574-41-0 properties

An In-depth Technical Guide to cis-1,3-Pentadiene (CAS 1574-41-0)

This guide provides a comprehensive overview of the chemical and physical properties, safety information, and common experimental protocols for this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed technical information on this compound.

Core Properties and Identifiers

This compound, also known as (Z)-1,3-pentadiene or cis-piperylene, is a colorless, highly flammable liquid.[1][2][3] It is an organic compound classified as a diene, containing two double bonds in a five-carbon chain with a cis configuration.[1] This structure makes it highly reactive, particularly in addition reactions, and useful as a monomer in the production of polymers and as an intermediate in organic synthesis.[1] The compound is soluble in organic solvents but has limited solubility in water.[1][4]

Table 1: General & Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1574-41-0 | [5][6] |

| Molecular Formula | C₅H₈ | [1][7][8] |

| Molecular Weight | 68.12 g/mol | [5][9] |

| Appearance | Colorless to light yellow liquid | [1][2][10] |

| Boiling Point | 43 - 44 °C | [5][8][11] |

| Melting Point | -141 °C to -140.8 °C | [5][6][11] |

| Density | 0.691 - 0.694 g/mL at 20-25 °C | [5][6] |

| Vapor Pressure | 6.58 psi (380 mmHg) at 20 °C | [5][10] |

| Refractive Index (n20/D) | 1.436 - 1.437 | [5] |

| Solubility | Soluble in organic solvents; very poor in water (0.069 g/100ml ) |[1][4] |

Table 2: Chemical Identifiers

| Identifier Type | Value | Source(s) |

|---|---|---|

| IUPAC Name | (3Z)-penta-1,3-diene | [1] |

| Synonyms | (Z)-1,3-Pentadiene, cis-Piperylene, cis-1-Methyl-1,3-butadiene | [1][5][12] |

| InChI | InChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3/b5-4- | [1][5][6] |

| InChIKey | PMJHHCWVYXUKFD-PLNGDYQASA-N | [1][5][12] |

| SMILES | C\C=C/C=C | [5] |

| EC Number | 216-401-0 |[5] |

Safety and Handling

This compound is a highly flammable liquid and vapor that readily forms explosive mixtures with air.[2][8][13] It is classified as an aspiration toxicant and may be fatal if swallowed and enters airways.[5][7][14] The substance is incompatible with strong oxidizing agents and can form peroxides, which may lead to polymerization.[4][13]

Table 3: GHS Hazard Information

| Category | Information | Source(s) |

|---|---|---|

| Pictograms | Flame (GHS02), Health Hazard (GHS08) | [5] |

| Signal Word | Danger | [5][7][14] |

| Hazard Statements | H225: Highly flammable liquid and vapour.H304: May be fatal if swallowed and enters airways. | [5][7][14] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P233: Keep container tightly closed.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P331: Do NOT induce vomiting.P403+P235: Store in a well-ventilated place. Keep cool. |[7][14] |

Table 4: Fire & Exposure Safety

| Property | Value | Source(s) |

|---|---|---|

| Flash Point | -15 °C (5.0 °F) - closed cup | [5] |

| Explosive Limits | 2.0 - 8.3 vol% in air | [4] |

| Storage Temperature | 2-8°C, Refrigerate | [2][5][13] |

| Personal Protective Equipment | Wear protective gloves, tightly fitting safety goggles, and fire/flame resistant clothing. Use a full-face respirator if exposure limits are exceeded. | [14] |

| Fire-fighting Measures | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus. |[14] |

Experimental Protocols

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is a critical physical property for identifying and assessing the purity of volatile organic compounds like this compound.[15][16]

Objective: To determine the boiling point of a small sample of this compound.

Methodology:

-

Apparatus Setup: Assemble a micro-reflux apparatus consisting of a small round-bottomed flask (e.g., 10 mL), a microscale condenser, and a heating source (e.g., a sand bath or heating mantle).[17]

-

Sample Preparation: Place approximately 5 mL of this compound and a few boiling stones or a small stir bar into the round-bottomed flask.[17]

-

Assembly: Attach the condenser vertically to the flask and ensure water is flowing through the condenser jacket (in at the bottom, out at the top).[17]

-

Thermometer Placement: Insert a calibrated thermometer through the condenser, positioning the bulb so it is just below the side arm of the condenser, ensuring it will be immersed in the vapor of the boiling liquid but not touching the liquid itself.[17]

-

Heating: Gently heat the flask to bring the liquid to a boil. Observe the condensation ring rising in the condenser.[17]

-

Measurement: When the liquid is actively boiling and condensing (refluxing), and the temperature reading on the thermometer stabilizes, record this temperature. This stable temperature is the boiling point of the liquid.[17]

-

Record Pressure: Record the ambient barometric pressure, as boiling point is pressure-dependent.[17]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of volatile organic compounds (VOCs) like this compound.[18][19][20] It separates components of a mixture and provides mass spectra for identification.

Objective: To identify and confirm the purity of a this compound sample.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., hexane or pentane).

-

GC-MS System: Use a gas chromatograph coupled to a mass spectrometer. A common setup for volatile compounds might involve a capillary column like a Zebron ZB-624.[21]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, which is heated to ensure rapid vaporization.

-

Separation (Gas Chromatography): The vaporized sample is carried by an inert gas (e.g., helium) through the GC column. The separation is achieved based on the compound's boiling point and affinity for the column's stationary phase. A temperature program is used to elute the compounds.[19]

-

Detection and Ionization (Mass Spectrometry): As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically using electron impact ionization).[21]

-

Mass Analysis: The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum is compared against a spectral library (e.g., NIST) for identification.[21] The retention time from the chromatogram and the mass spectrum together confirm the identity and purity of the compound.[19]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of nuclei such as ¹H and ¹³C.[22][23]

Objective: To confirm the cis configuration and overall structure of 1,3-pentadiene.

Methodology:

-

Sample Preparation: Dissolve a small amount of the this compound sample (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS).

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse width and a relaxation delay sufficient to ensure full relaxation of protons for accurate integration (e.g., 3-5 seconds).[24]

-

¹H NMR Analysis:

-

Chemical Shift (δ): Analyze the positions of the signals (in ppm). The olefinic protons of the diene system will appear in the downfield region (typically 5.0-6.7 ppm), while the methyl protons will be upfield (around 1.7 ppm).[25]

-

Integration: The area under each signal corresponds to the relative number of protons generating that signal.[23]

-

Splitting (J-coupling): The splitting pattern of each signal reveals the number of neighboring protons. The coupling constant (J-value) between the vicinal protons on the C3-C4 double bond is characteristic of the stereochemistry. For cis-isomers, this J-value is typically smaller (around 10-12 Hz) compared to the larger J-value for trans-isomers (around 15-18 Hz).[25] This is the key to confirming the cis configuration.

-

-

¹³C NMR and 2D NMR (Optional): For a more detailed analysis, ¹³C NMR can be acquired to identify the number of unique carbon environments. 2D NMR experiments like COSY (to show ¹H-¹H correlations) and HSQC (to show ¹H-¹³C correlations) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.[23]

Visualizations

Logical Relationship Diagram

Caption: Relationship between structure and chemical reactivity.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

References

- 1. CAS 1574-41-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 1574-41-0 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. ICSC 1722 - 1,3-PENTADIENE [chemicalsafety.ilo.org]

- 5. 顺式-1,3-戊二烯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. guidechem.com [guidechem.com]

- 8. chembk.com [chembk.com]

- 9. scbt.com [scbt.com]

- 10. 1,3-Pentadiene, (3Z)- | C5H8 | CID 643785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. AB140148 | CAS 1574-41-0 – abcr Gute Chemie [abcr.com]

- 12. 1,3-Pentadiene, (Z)- [webbook.nist.gov]

- 13. This compound | 1574-41-0 [chemicalbook.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. vernier.com [vernier.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dem.ri.gov [dem.ri.gov]

- 20. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 24. mdpi.com [mdpi.com]

- 25. This compound(1574-41-0) 1H NMR spectrum [chemicalbook.com]

Stability and Reactivity of cis-1,3-Pentadiene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of cis-1,3-pentadiene and its trans-isomer. The content herein is curated to provide drug development professionals, researchers, and scientists with the foundational knowledge required for manipulating and understanding these isomers in various chemical contexts. This document details their thermodynamic stabilities, explores their reactivity in key organic reactions, and provides illustrative experimental protocols.

Core Concepts: Stability of cis- and trans-1,3-Pentadiene

The stability of the geometric isomers of 1,3-pentadiene is a critical factor influencing their reactivity. The trans isomer is thermodynamically more stable than the cis isomer, primarily due to reduced steric strain. This difference in stability is quantifiable through their standard enthalpies of formation.

Thermodynamic Data

The following table summarizes the standard enthalpy of formation (ΔfH°gas) for the gaseous phase of both isomers. This data is essential for understanding the energy landscape of reactions involving these dienes.

| Isomer | IUPAC Name | CAS Registry Number | Formula | Molecular Weight | Standard Enthalpy of Formation (gas, 298.15 K) |

| This compound | (3Z)-penta-1,3-diene | 1574-41-0 | C₅H₈ | 68.1170 | +82.8 ± 0.84 kJ/mol |

| trans-1,3-Pentadiene | (3E)-penta-1,3-diene | 2004-70-8 | C₅H₈ | 68.1170 | +78.6 ± 0.71 kJ/mol |

Data sourced from the NIST Chemistry WebBook.[1][2][3][4][5][6][7][8][9][10]

Reactivity of 1,3-Pentadiene Isomers

The reactivity of conjugated dienes like 1,3-pentadiene is dominated by two primary reaction types: pericyclic reactions, specifically Diels-Alder cycloadditions, and electrophilic additions. The stereochemistry of the diene plays a pivotal role in determining the kinetics and product distribution of these reactions.

Diels-Alder Reactivity

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for the formation of six-membered rings. A critical requirement for this concerted reaction is the ability of the diene to adopt an s-cis conformation.

-

trans-1,3-Pentadiene: This isomer can readily adopt the necessary s-cis conformation, allowing it to participate efficiently in Diels-Alder reactions. The steric interaction in the transition state is minimal.

-

This compound: The presence of the methyl group on the same side as the other double bond introduces significant steric hindrance when attempting to rotate into the s-cis conformation.[11] This steric clash between the methyl group and the vinyl hydrogen makes the s-cis conformation energetically unfavorable, resulting in a much slower reaction rate for the cis-isomer compared to the trans-isomer.[11]

The disparity in reactivity is a classic example of sterically controlled reaction kinetics.

dot

References

- 1. 1,3-Pentadiene, (Z)- [webbook.nist.gov]

- 2. 1,3-Pentadiene, (E)- [webbook.nist.gov]

- 3. 1,3-Pentadiene, (Z)- [webbook.nist.gov]

- 4. 1,3-Pentadiene, (E)- [webbook.nist.gov]

- 5. 1,3-Pentadiene, (E)- [webbook.nist.gov]

- 6. 1,3-Pentadiene, (E)- [webbook.nist.gov]

- 7. 1,3-Pentadiene, (E)- [webbook.nist.gov]

- 8. 1,3-Pentadiene, (E)- [webbook.nist.gov]

- 9. 1,3-Pentadiene, (E)- [webbook.nist.gov]

- 10. 1,3-Pentadiene [webbook.nist.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Molecular Orbital Theory of cis-1,3-Pentadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular orbital (MO) theory as applied to cis-1,3-pentadiene, a simple conjugated diene. It covers the theoretical framework, quantitative data, experimental protocols, and relevant visualizations to facilitate a deep understanding of its electronic structure and properties.

Introduction to Molecular Orbital Theory in Conjugated Systems

In conjugated systems like this compound, the presence of alternating single and multiple bonds leads to the delocalization of π electrons across multiple atoms.[1] This delocalization is a key feature that cannot be fully explained by simple valence bond theory. Molecular orbital theory provides a more robust model by considering the wave-like nature of electrons and describing their distribution over the entire molecule.[2]

The π molecular orbitals in these systems are formed by the linear combination of atomic p-orbitals (LCAO). For a system with n contributing p-orbitals, n π molecular orbitals will be formed, half of which are bonding and half are anti-bonding.[2] The Hückel Molecular Orbital (HMO) theory is a simplified method that provides a good qualitative and semi-quantitative description of the π-electron systems in conjugated hydrocarbons.[2]

The π Molecular Orbitals of this compound

This compound is a five-carbon conjugated system with four p-orbitals contributing to the π system (one from each of the four sp² hybridized carbon atoms). This results in the formation of four π molecular orbitals: ψ₁, ψ₂, ψ₃, and ψ₄. The four π electrons of the diene occupy the two bonding molecular orbitals (ψ₁ and ψ₂) in the ground state.

The energy of these molecular orbitals can be approximated using the Hückel method. The energies are expressed in terms of the Coulomb integral (α), representing the energy of an electron in an isolated p-orbital, and the resonance integral (β), representing the interaction energy between adjacent p-orbitals. Both α and β are negative values.

Quantitative Data

The following tables summarize the calculated Hückel molecular orbital energies and coefficients for the π system of a generic 1,3-pentadienyl system, which provides a reasonable approximation for this compound. More accurate values would be obtained through ab initio or Density Functional Theory (DFT) calculations.

Table 1: Hückel Molecular Orbital Energies for the 1,3-Pentadienyl System

| Molecular Orbital | Energy |

| ψ₄* (LUMO+1) | α - 1.618β |

| ψ₃* (LUMO) | α - 0.618β |

| ψ₂ (HOMO) | α + 0.618β |

| ψ₁ (HOMO-1) | α + 1.618β |

Note: LUMO = Lowest Unoccupied Molecular Orbital, HOMO = Highest Occupied Molecular Orbital.

Table 2: Hückel Molecular Orbital Coefficients for the 1,3-Pentadienyl System

| Atom | ψ₁ | ψ₂ | ψ₃ | ψ₄ |

| C₁ | 0.372 | 0.602 | 0.602 | 0.372 |

| C₂ | 0.602 | 0.372 | -0.372 | -0.602 |

| C₃ | 0.602 | -0.372 | -0.372 | 0.602 |

| C₄ | 0.372 | -0.602 | 0.602 | -0.372 |

Table 3: Experimental Spectroscopic Data for this compound

| Property | Value | Reference |

| λmax (UV-Vis) | ~228 nm | [3] |

The HOMO-LUMO energy gap is a critical parameter as it corresponds to the energy of the lowest electronic transition, which can be observed using UV-Vis spectroscopy.[2] For this compound, the absorption maximum (λmax) is observed at approximately 228 nm.[3]

Visualizing the Molecular Orbitals and Energy Levels

The following diagrams illustrate the key concepts of the molecular orbital theory of this compound.

Experimental Protocols

Computational Chemistry Workflow for Molecular Orbital Analysis

This protocol outlines a general workflow for calculating and visualizing the molecular orbitals of this compound using computational chemistry software.

Methodology Details:

-

Molecular Structure Input: The initial 3D coordinates of this compound can be built using any molecular modeling software.

-

Geometry Optimization: A geometry optimization should be performed to find the lowest energy conformation of the molecule. A common and reliable method is Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G*.

-

Frequency Calculation: Following optimization, a frequency calculation is essential to verify that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Molecular Orbital Analysis: The final optimized geometry is then used for a single-point energy calculation to obtain the molecular orbital energies and coefficients.

-

Visualization: The output from the calculation can be used to visualize the 3D shapes of the molecular orbitals, which is crucial for understanding bonding interactions.

UV-Vis Spectroscopy of this compound

This protocol outlines the steps for obtaining the UV-Vis absorption spectrum of this compound, a volatile and flammable liquid. Strict adherence to safety protocols is mandatory.

Safety Precautions:

-

This compound is highly flammable.[4] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[4]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[5]

-

Use a closed system for handling the liquid to minimize the release of flammable vapors.[4]

Methodology:

-

Solvent Selection: Choose a UV-transparent solvent in the region of interest (typically >200 nm). Hexane or ethanol are common choices.

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent in a volumetric flask. Due to its volatility, it is advisable to handle it in a cooled environment to minimize evaporation.

-

Perform serial dilutions to obtain a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Instrumentation Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize (typically 15-20 minutes).

-

Select the desired wavelength range for the scan (e.g., 200-400 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) or the concentration of unknown samples.

-

Conclusion

The molecular orbital theory provides a powerful framework for understanding the electronic structure and properties of conjugated molecules like this compound. The delocalization of π electrons over the four-carbon backbone results in a set of four molecular orbitals with distinct energy levels. The energy gap between the HOMO and LUMO dictates the molecule's UV-Vis absorption characteristics. The combination of computational modeling and experimental spectroscopy offers a comprehensive approach for researchers to investigate and predict the behavior of such compounds, which is of significant interest in fields ranging from materials science to drug development. The protocols provided herein offer a starting point for such investigations, emphasizing the importance of both theoretical understanding and careful experimental practice.

References

Conformational Analysis of s-cis and s-trans Pentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational analysis of s-cis and s-trans isomers of 1,3-pentadiene, a fundamental conjugated diene. Understanding the conformational preferences and the rotational energy landscape of such molecules is critical for predicting their reactivity, particularly in cycloaddition reactions like the Diels-Alder reaction, which is a cornerstone of synthetic chemistry and drug development.

Fundamental Conformational Principles

The "s" in s-cis and s-trans refers to the conformation around the central C2-C3 single (sigma) bond of a conjugated diene. Rotation around this bond gives rise to two primary planar conformers:

-

s-trans: The two double bonds are on opposite sides of the central single bond, leading to a more extended, zigzag geometry. This conformation is generally more stable due to reduced steric hindrance.

-

s-cis: The two double bonds are on the same side of the central single bond, resulting in a more compact, U-shaped geometry. This conformation is crucial for participation in concerted cycloaddition reactions like the Diels-Alder reaction.

The interconversion between these conformers is a dynamic process that involves overcoming a rotational energy barrier. This barrier arises from the partial double bond character of the central C-C single bond due to π-electron delocalization across the conjugated system. Rotation around this bond disrupts the p-orbital overlap, leading to a temporary loss of this delocalization energy.

Conformational Isomers of 1,3-Pentadiene

1,3-Pentadiene exists as two geometric isomers: (E)-1,3-pentadiene and (Z)-1,3-pentadiene. The conformational analysis of each is distinct due to the stereochemistry of the C3=C4 double bond.

(E)-1,3-Pentadiene

In the (E)-isomer, the methyl group is positioned "trans" with respect to the C2-C3 bond. Both s-trans and s-cis conformations are accessible.

(Z)-1,3-Pentadiene

In the (Z)-isomer, the methyl group is "cis" with respect to the C2-C3 bond. In the s-cis conformation of the (Z)-isomer, a significant steric clash occurs between the terminal methyl group and the hydrogen on C1. This steric hindrance destabilizes the s-cis conformer to a much greater extent than in the (E)-isomer, making the s-trans conformer strongly preferred.

Quantitative Conformational Data

The relative energies of the conformers and the rotational barriers have been determined through a combination of experimental techniques and computational studies. The following tables summarize key quantitative data for 1,3-pentadiene and its parent compound, 1,3-butadiene, for comparison.

Table 1: Relative Energies of s-cis and s-trans Conformers

| Compound | ΔE (s-cis - s-trans) (kcal/mol) | Method |

| 1,3-Butadiene | 2.3 - 2.9[1] | Experimental & Computational |

| (E)-1,3-Pentadiene | ~2.6[1] | Computational |

| (Z)-1,3-Pentadiene | Significantly higher than (E)-isomer | Inferred from steric hindrance |

Table 2: Rotational Barriers between s-trans and s-cis Conformers

| Compound | Rotational Barrier (kcal/mol) | Method |

| 1,3-Butadiene | 3.7 - 6.5[1] | Experimental & Computational |

| (E)-1,3-Pentadiene | ~4.2[1] | Computational |

| (Z)-1,3-Pentadiene | Expected to be higher than (E)-isomer | Inferred from steric hindrance |

Note: The values presented are approximate and can vary depending on the experimental or computational method used. Data for (Z)-1,3-pentadiene is qualitative due to the high instability of the s-cis conformer.

Experimental Protocols for Conformational Analysis

A variety of spectroscopic and computational methods are employed to study the conformational landscape of conjugated dienes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify and quantify the populations of s-cis and s-trans conformers in a sample.

Methodology:

-

Sample Preparation: The 1,3-pentadiene sample is prepared in a suitable solvent that is transparent in the mid-infrared region (e.g., carbon tetrachloride, cyclohexane). The concentration is optimized to ensure absorbance values are within the linear range of the spectrometer. For gaseous samples, a gas cell with an appropriate path length is utilized.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the solvent or the empty gas cell is recorded.

-

The spectrum of the pentadiene sample is then collected.

-

A typical spectral range for analysis is 4000-400 cm⁻¹.

-

The resolution is typically set to 4 cm⁻¹.

-

-

Data Analysis:

-

The background spectrum is subtracted from the sample spectrum.

-

Characteristic absorption bands for the s-cis and s-trans conformers are identified. Out-of-plane C-H wagging vibrations are often sensitive to conformational changes. For example, in 1,3-butadiene, the s-trans conformer has a strong absorption band around 908 cm⁻¹, which is absent in the s-cis conformer.[1]

-

By analyzing the temperature dependence of the intensities of these characteristic bands, the enthalpy difference between the conformers can be determined using the van't Hoff equation.

-

Raman Spectroscopy

Objective: To probe the vibrational modes of the s-cis and s-trans conformers, which are often complementary to FT-IR spectroscopy.

Methodology:

-

Sample Preparation: Liquid samples are placed in a capillary tube or a cuvette. Gaseous samples are introduced into a specialized gas cell.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., argon ion laser at 514.5 nm or a diode laser at 785 nm) and a sensitive detector (e.g., a CCD camera) is used.

-

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered light is collected, passed through a filter to remove the Rayleigh scattering, and dispersed by a grating onto the detector.

-

Spectra are typically collected over a range of Raman shifts (e.g., 100-3500 cm⁻¹).

-

-

Data Analysis:

-

Vibrational bands corresponding to the s-cis and s-trans conformers are identified. The C=C stretching modes and skeletal vibrations are particularly informative.

-

Similar to FT-IR, temperature-dependent studies of band intensities can be used to determine the relative thermodynamic stabilities of the conformers.

-

Microwave Spectroscopy

Objective: To obtain high-resolution rotational spectra for the determination of precise molecular geometries and dipole moments of the conformers.

Methodology:

-

Sample Preparation: A gaseous sample of 1,3-pentadiene is introduced into a high-vacuum chamber and expanded through a supersonic nozzle. This cools the molecules to a very low rotational temperature, simplifying the spectrum.

-

Instrumentation: A pulsed-jet Fourier-transform microwave (FT-MW) spectrometer is used.

-

Data Acquisition:

-

A short, high-power microwave pulse is used to polarize the molecules in the supersonic jet.

-

The subsequent free induction decay (FID) of the coherent emission from the molecules is detected.

-

The FID is Fourier-transformed to obtain the frequency-domain rotational spectrum.

-

-

Data Analysis:

-

The rotational transitions are assigned to specific conformers based on their predicted rotational constants from computational chemistry.

-

The experimental rotational constants are fitted to high precision, providing accurate information about the moments of inertia.

-

From the moments of inertia of the parent molecule and its isotopically substituted analogs, a detailed molecular structure (bond lengths and angles) for each observed conformer can be determined.

-

The relative intensities of the rotational transitions for different conformers can provide an estimate of their relative abundance in the supersonic jet.

-

Computational Chemistry

Objective: To calculate the geometries, relative energies, rotational barriers, and vibrational frequencies of the s-cis and s-trans conformers.

Methodology:

-

Geometry Optimization: The geometries of the s-cis and s-trans conformers are optimized using an appropriate level of theory and basis set (e.g., B3LYP/6-31G(d) for initial studies or higher-level methods like MP2 or CCSD(T) with larger basis sets for more accurate results).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., they have no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE).

-

Transition State Search: A transition state (TS) search is conducted to locate the structure corresponding to the rotational barrier between the two conformers. This is often initiated by performing a relaxed potential energy surface scan around the C2-C3 dihedral angle. The identified TS structure is then fully optimized. A frequency calculation on the TS should yield exactly one imaginary frequency corresponding to the rotation around the C-C single bond.

-

Energy Calculations: The electronic energies of the optimized s-cis, s-trans, and transition state structures are calculated. The relative energies of the conformers and the rotational barrier are then determined by taking the difference in their electronic energies, corrected for ZPVE.

Visualizing Conformational Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of 1,3-pentadiene.

References

Thermochemical Profile of cis-1,3-Pentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for cis-1,3-pentadiene. The information is presented in a structured format to facilitate its use in research, development, and academic applications. This document summarizes key quantitative data, outlines the experimental methodologies employed for their determination, and provides a visual representation of a general experimental workflow.

Core Thermochemical Data

The following tables summarize the essential thermochemical properties of this compound in both its gaseous and liquid phases. These values are critical for understanding the molecule's stability, reactivity, and energy content.

Gas Phase Thermochemical Data

| Property | Value | Units | Reference(s) |

| Enthalpy of Formation (ΔfH°gas) | 77.8 ± 1.0 | kJ/mol | [1] |

| Standard Molar Entropy (S°gas) | 316.5 ± 2.1 | J/mol·K | [1] |

| Molar Heat Capacity (Cp,gas) at 298.15 K | 97.18 | J/mol·K | [1] |

Condensed Phase Thermochemical Data

| Property | Value | Units | Reference(s) |

| Enthalpy of Formation (ΔfH°liquid) | 49.4 ± 1.0 | kJ/mol | [1] |

| Standard Molar Entropy (S°liquid) | 214.8 ± 1.1 | J/mol·K | [2] |

| Molar Heat Capacity (Cp,liquid) at 298.15 K | 149.33 | J/mol·K | [3] |

Phase Change Data

| Property | Value | Units | Reference(s) |

| Enthalpy of Vaporization (ΔvapH°) | 28.4 ± 0.2 | kJ/mol | [2] |

| Normal Boiling Point (Tboil) | 317.25 | K | [2] |

| Enthalpy of Fusion (ΔfusH) | 7.93 | kJ/mol | [2] |

| Melting Point (Tfus) | 132.35 | K | [2] |

Experimental Protocols

The determination of the thermochemical data presented in this guide relies on precise calorimetric and spectroscopic methods. The majority of the critically evaluated data for this compound originates from the work of Messerly, Todd, and Guthrie. The detailed experimental protocols are described in their 1970 publication in the Journal of Chemical & Engineering Data.[1][2][3][4]

A general outline of the methodologies typically employed for such determinations includes:

-

Heat Capacity and Enthalpy of Fusion/Transition: These properties are often determined using adiabatic calorimetry. The sample is placed in a calorimeter, and its temperature is measured as a function of the energy input. This allows for the precise determination of heat capacity over a range of temperatures. Phase transitions, such as melting, are observed as a sharp increase in enthalpy at a constant temperature.

-

Enthalpy of Combustion: The standard enthalpy of formation is frequently derived from the enthalpy of combustion, which is measured using bomb calorimetry. A known amount of the substance is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is used to calculate the enthalpy of combustion.

-

Enthalpy of Vaporization: This can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation. Alternatively, it can be measured directly using a vaporization calorimeter.

-

Molar Entropy: The Third Law of Thermodynamics provides the basis for the determination of molar entropy. By measuring the heat capacity of a substance from close to absolute zero up to the desired temperature and accounting for the entropies of any phase transitions, the standard molar entropy can be calculated.

For the specific and detailed experimental procedures, apparatus, sample purities, and data analysis techniques used to obtain the thermochemical data for this compound, researchers are directed to the primary literature.[1][2][3][4]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of key thermochemical properties of a chemical compound such as this compound.

References

An In-depth Technical Guide to the Discovery and History of cis-1,3-Pentadiene

Introduction

cis-1,3-Pentadiene, also known as (Z)-1,3-pentadiene or cis-piperylene, is a conjugated diene with the chemical formula C5H8.[1][2] It is a volatile and flammable colorless liquid.[1] This guide provides a comprehensive overview of the discovery, history, chemical properties, and significant applications of this compound, with a focus on its role in polymer chemistry.

Historical Overview and "Discovery"

The precise moment of the first synthesis and isolation of this compound is not well-documented in a singular, seminal publication. Its history is intertwined with the broader study of unsaturated hydrocarbons and the development of the petrochemical industry. In the early to mid-20th century, with the advent of steam cracking of naphtha and other gas oils for the production of ethylene, a C5 hydrocarbon fraction was identified as a significant byproduct.[3][4] This fraction, often referred to as "piperylene concentrate," was found to be a complex mixture of unsaturated five-carbon hydrocarbons, with 1,3-pentadiene being a major component.[3]

The initial challenge for chemists was not the de novo synthesis of this compound but rather its separation and characterization from these complex industrial mixtures. Early methods for separating geometric isomers were often based on differences in physical properties like boiling points, though this proved challenging for complex hydrocarbon mixtures.[5] The development of more advanced separation techniques, such as fractional distillation and later, gas chromatography, were crucial in isolating and identifying the cis and trans isomers of 1,3-pentadiene.[5][6] A notable early chemical method for separating the isomers involved the Diels-Alder reaction, where maleic anhydride reacts preferentially with the trans isomer, allowing for the enrichment and isolation of the less reactive cis isomer.[3]

The scientific and industrial interest in this compound surged with the groundbreaking work of Karl Ziegler and Giulio Natta in the 1950s on stereospecific polymerization.[7] Their development of Ziegler-Natta catalysts opened the door to controlling the microstructure of polymers, and this compound became a valuable monomer for the synthesis of stereoregular polymers with unique properties.[8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C5H8 | [1][2] |

| Molecular Weight | 68.12 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 44.0 °C | [9] |

| Melting Point | -141.4 °C | [9] |

| Density | 0.691 g/cm³ at 20 °C | [9] |

| Refractive Index | 1.436 at 20 °C | [9] |

Experimental Protocols

Separation and Purification from Piperylene Concentrate

A common historical and laboratory-scale method for the separation of cis- and trans-1,3-pentadiene from industrial piperylene concentrate involves a combination of fractional distillation and chemical separation.

Protocol:

-

Fractional Distillation: The raw piperylene concentrate is subjected to fractional distillation. Due to the close boiling points of the isomers (cis: 44.0 °C, trans: 42.1 °C), this step serves to enrich the mixture in 1,3-pentadienes and remove other C5 hydrocarbons with more significantly different boiling points.

-

Diels-Alder Reaction: The enriched 1,3-pentadiene fraction is reacted with maleic anhydride. The trans isomer, which can more readily adopt the s-cis conformation necessary for the Diels-Alder reaction, reacts to form a solid adduct. The cis isomer reacts much more slowly due to steric hindrance in the s-cis conformation.[3]

-

Separation: The solid adduct of the trans isomer is separated by filtration.

-

Purification: The remaining liquid, now enriched in this compound, is further purified by distillation to remove any unreacted maleic anhydride and other impurities.

Isomerization of this compound to trans-1,3-Pentadiene

The geometric isomerization of this compound to the more thermodynamically stable trans isomer can be achieved using various catalysts.

Protocol (Iodine Catalysis):

-

A solution of this compound in an inert solvent is prepared.

-

A catalytic amount of iodine is added to the solution.

-

The mixture is refluxed. The progress of the isomerization can be monitored by gas chromatography.

-

Upon reaching equilibrium or the desired isomeric ratio, the reaction is quenched, and the product mixture is purified by distillation to remove the iodine and solvent.[3]

Key Chemical Reactions and Pathways

Isomerization of 1,3-Pentadiene

The interconversion between the cis and trans isomers of 1,3-pentadiene is a key process, often catalyzed by acids, bases, or transition metals. The diagram below illustrates this equilibrium.

Ziegler-Natta Polymerization of 1,3-Pentadiene

The stereospecific polymerization of 1,3-pentadiene using Ziegler-Natta catalysts is a cornerstone of its industrial importance. The general mechanism, known as the Cossee-Arlman mechanism, involves the coordination of the diene to a vacant site on the transition metal catalyst, followed by insertion into the metal-alkyl bond. The stereochemistry of the resulting polymer is dictated by the catalyst system and reaction conditions.

Conclusion

While the specific "discovery" of this compound is not attributable to a single event, its history is a compelling narrative of the interplay between industrial chemistry, analytical science, and polymer innovation. From its origins as a component in a complex byproduct of petroleum cracking to its role as a key monomer in the synthesis of advanced materials, this compound exemplifies the evolution of organic chemistry in the 20th century. The development of methods for its separation, purification, and controlled polymerization has had a lasting impact on the field of materials science.

References

- 1. Piperylene - Wikipedia [en.wikipedia.org]

- 2. Pentadiene - Wikipedia [en.wikipedia.org]

- 3. "Isomerization and Dehydrocyclization of 1,3-Pentadiene" by Thomas E. Marcinkowski [stars.library.ucf.edu]

- 4. coherentmarketinsights.com [coherentmarketinsights.com]

- 5. Separation Techniques for Identifying Geometric Isomers in Organic Mixtures [eureka.patsnap.com]

- 6. quora.com [quora.com]

- 7. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. KaiYen - Piperylene [kaiyenco.com]

An In-depth Technical Guide to the Safe Handling of cis-1,3-Pentadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for cis-1,3-Pentadiene, a highly flammable and hazardous chemical. The following sections detail its properties, hazards, and the necessary precautions for its use in a laboratory or research setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C5H8 | [2] |

| Molecular Weight | 68.12 g/mol | [3][4] |

| Boiling Point | 42°C (107.6°F) | [5] |

| Melting Point | -141°C (-221.8°F) | [6] |

| Flash Point | -28°C (-18.4°F) closed cup | [5] |

| Density | 0.683 g/mL at 25°C (77°F) | [7] |

| Vapor Pressure | 380 mmHg | [1] |

| Vapor Density (air = 1) | 2.35 | [5] |

| Solubility in Water | Very poor | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The primary hazards are its high flammability and the potential for severe health effects upon exposure.

Hazard Statements:

-

H225: Highly flammable liquid and vapor.[2]

-

H304: May be fatal if swallowed and enters airways.[2]

-

Irritant: Causes skin, eye, and respiratory tract irritation.[8][9]

NFPA 704 Diamond:

-

Health (Blue): 1 - Exposure would cause irritation with only minor residual injury.[2]

-

Flammability (Red): 3 - Can be ignited under almost all ambient temperature conditions.[2]

-

Instability (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.[2]

Toxicology and Exposure Limits

Exposure to this compound can lead to various adverse health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.

| Toxicity Data | Value | Species | Source |

| LC50 (Inhalation) | 39,650 mg/m³/2hr | Rat | [1][3] |

Symptoms of Exposure:

-

Inhalation: Vapors may cause dizziness, suffocation, and respiratory tract irritation.[8][9] In lethal-concentration studies in mice, it caused somnolence, ataxia, and dyspnea.[1]

-

Skin Contact: Causes skin irritation and may lead to redness.[5]

-

Eye Contact: Causes eye irritation and redness.[5]

-

Ingestion: May be fatal if swallowed and enters airways due to aspiration hazard.[2][5] Ingestion can cause nausea and vomiting.[5]

Currently, there are no established occupational exposure limits (e.g., PEL, TLV) specifically for this compound from major regulatory bodies.

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed methodologies for handling, storage, and emergency response are critical for mitigating the risks associated with this compound.

4.1. Handling and Storage Protocol

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Use explosion-proof ventilation equipment.[10]

-

Ignition Sources: Keep away from all sources of ignition, including open flames, sparks, and hot surfaces.[2][5] Implement a strict "No Smoking" policy in the handling area.[5]

-

Equipment: Use non-sparking tools and ground all containers and receiving equipment to prevent static discharge.[2][7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or spectacles.[2]

-

Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use.[2]

-

Body Protection: Wear fire/flame-resistant and impervious clothing.[2] An eyewash station and safety shower should be readily available.[9]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The storage area should be fireproof and lack access to drains or sewers.[5] Store separately from strong oxidants.[5]

4.2. Spill Response Protocol

-

Evacuation and Ignition Source Control: Immediately evacuate the danger area and remove all ignition sources.[5]

-

Personal Protection: Don a filter respirator for organic gases and vapors, in addition to standard PPE, before addressing the spill.[5]

-

Containment: Collect leaking liquid in covered containers.[5]

-

Absorption: Absorb the remaining liquid with sand or another inert absorbent.[5]

-

Disposal: Place the absorbed material in a suitable, closed container for disposal according to local regulations.[2][5] Do not wash the spill into the sewer.[5]

4.3. First Aid Protocol

-

Inhalation: Move the victim to fresh air and allow them to rest.[5] If breathing is difficult, administer oxygen.[2] If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2] Seek immediate medical attention.[2][5]

-

Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin with plenty of water and then wash with soap and water.[5] Seek medical attention if irritation occurs.[5]

-

Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, removing contact lenses if possible.[2][5] Seek medical attention.[2]

-

Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[2][5] Seek immediate medical attention.[2][5]

Fire and Explosion Hazards

This compound is a highly flammable liquid with a low flash point, posing a significant fire and explosion risk.

| Flammability Data | Value | Source |

| Lower Explosive Limit (LEL) | 2.0% | [5][11] |

| Upper Explosive Limit (UEL) | 8.3% | [5][11] |

Firefighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[2][8] Water may be ineffective if used as a straight stream, as the material floats on water.[8]

-

Firefighting Procedures: In case of a fire, keep drums and other containers cool by spraying them with water.[5][7] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[8] Be aware that vapor/air mixtures are explosive, and vapors can travel along the ground to a distant ignition source.[4][5] Containers may explode when heated.[4][8]

Reactivity and Stability

-

Stability: this compound is generally stable under recommended storage conditions.[2]

-

Reactivity: It reacts violently with strong oxidants.[5] It can also form explosive peroxides upon exposure to air and may undergo exothermic polymerization in the presence of catalysts or initiators.[7][11]

-

Hazardous Decomposition Products: Combustion produces irritating and poisonous gases, including carbon monoxide and carbon dioxide.[8][10]

Logical Relationship Diagram

The following diagram illustrates a logical workflow for mitigating the hazards associated with this compound.

Caption: Hazard Mitigation Workflow for this compound.

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 1,3-Pentadiene, (3Z)- | C5H8 | CID 643785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Pentadiene | C5H8 | CID 62204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalsafety.ilo.org [chemicalsafety.ilo.org]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. echemi.com [echemi.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. airgas.com [airgas.com]

- 11. 1,3-PENTADIENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Notes and Protocols for the Polymerization of cis-1,3-Pentadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-1,3-pentadiene, also known as piperylene, is a valuable monomer in the synthesis of specialty polymers and elastomers. Its polymerization can be achieved through various techniques, each offering distinct advantages in controlling the polymer's microstructure, molecular weight, and stereochemistry. This document provides an overview of the primary polymerization methods—coordination, anionic, cationic, and free-radical polymerization—along with detailed experimental protocols and comparative data to guide researchers in selecting the optimal technique for their specific applications. The resulting polypentadienes find use in areas such as synthetic rubber, adhesives, and as modifying agents for other polymers.

Polymerization Techniques: An Overview

The polymerization of this compound can be initiated through several mechanisms, leading to polymers with diverse microstructures, including cis-1,4, trans-1,4, 1,2-, and 3,4-additions. The choice of polymerization technique and catalyst system is critical in directing the stereochemistry of the resulting polymer.

-

Coordination Polymerization: Utilizing Ziegler-Natta or other transition metal catalysts, this technique is renowned for its ability to produce highly stereoregular polymers.[1][2][3] For instance, specific catalyst systems can yield crystalline cis-1,4-isotactic or cis-1,4-syndiotactic polypentadiene.[4] The mechanism involves the monomer coordinating to a metal center before insertion into the growing polymer chain, allowing for precise control over the polymer's tacticity.[2][5] Lanthanide-based catalysts, such as those containing neodymium, are also effective for the stereospecific polymerization of dienes.[6][7]

-

Anionic Polymerization: Initiated by organometallic compounds like n-butyllithium, anionic polymerization can proceed in a "living" manner, especially with the (E)-isomer of 1,3-pentadiene.[8][9] This living nature allows for the synthesis of polymers with well-controlled molecular weights and narrow molecular weight distributions (polydispersity index, PDI ≤ 1.15).[8][9] The microstructure of the resulting polymer is highly dependent on the solvent system; polar additives like tetrahydrofuran (THF) can influence the reaction kinetics and the polymer's properties.[8]

-

Cationic Polymerization: This method employs Lewis acids (e.g., AlCl₃, TiCl₄) as initiators.[10][11][12] The polymerization of 1,3-pentadiene isomers via a cationic mechanism is sensitive to the initial monomer composition.[8] The cis-isomer, in particular, has been shown to favor cross-linking and double bond isomerization.[8] The resulting polymer microstructure is often complex, containing trans-1,4, trans-1,2, and cyclic units.[10]

-

Free-Radical Polymerization: Initiated by compounds like azobisisobutyronitrile (AIBN) or potassium persulfate, free-radical polymerization of 1,3-pentadiene can be performed in bulk or emulsion.[13] Studies have shown that the cis-isomer of 1,3-pentadiene reacts more rapidly than the trans-isomer in free-radical copolymerization with acrylonitrile.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from various polymerization techniques for this compound, allowing for easy comparison of their outcomes.

Table 1: Anionic Polymerization of 1,3-Pentadiene Isomers

| Initiator/Solvent | Monomer Isomer | PDI (Đ) | Microstructure | Reference |

| n-BuLi / Toluene | (E)-1,3-pentadiene | ≤ 1.15 | 1,4- and 1,2-addition | [9] |

| n-BuLi / Toluene | (Z)-1,3-pentadiene | 1.55 | 1,4- and 1,2-addition | [9] |

| n-BuLi / Toluene + THF | (Z)-1,3-pentadiene | 1.16 | 1,4- and 1,2-addition | [9] |

Table 2: Coordination Polymerization of 1,3-Pentadiene

| Catalyst System | Monomer Isomer | Resulting Polymer | Reference |

| Al(C₂H₅)₂Cl / Cobalt Compound | trans-1,3-pentadiene | Crystalline cis-1,4-isotactic | [4] |

| Al(C₂H₅)₃ / Titanium Alkoxide | trans-1,3-pentadiene | Crystalline cis-1,4-syndiotactic | [4] |

| Al(C₂H₅)₃ / VCl₃ | cis or trans-1,3-pentadiene | Isotactic trans-1,4 | [8] |

| Neodymium-based Ziegler-Natta | 1,3-butadiene | High cis-1,4 content (98-99%) | [14] |

Table 3: Cationic Polymerization of 1,3-Pentadiene

| Initiator | Monomer Isomer | Predominant Microstructure | Side Reactions | Reference |

| AlCl₃ | This compound | trans-1,4, trans-1,2, cyclic units | Cross-linking, isomerization | [8][10] |

| AlCl₃ | trans-1,3-pentadiene | trans-1,4, trans-1,2, cyclic units | Cyclization | [8][10] |

| tBuCl/TiCl₄ | Not specified | trans-1,4, trans-1,2, cis-1,2 | - | [11] |

Experimental Protocols

Protocol 1: Synthesis of cis-1,4-Isotactic Polypentadiene via Coordination Polymerization

This protocol is based on the principles of Ziegler-Natta catalysis to achieve a highly stereoregular polymer.[4]

Materials:

-

trans-1,3-Pentadiene

-

Toluene (anhydrous)

-

Diethylaluminum chloride (Al(C₂H₅)₂Cl)

-

Cobalt(II) acetylacetonate (Co(acac)₂)

-

Methanol

-

Hydrochloric acid

-

Nitrogen gas (high purity)

Procedure:

-

Reactor Preparation: A glass reactor equipped with a magnetic stirrer is thoroughly dried and purged with high-purity nitrogen.

-

Solvent and Monomer Addition: Anhydrous toluene and freshly distilled trans-1,3-pentadiene are introduced into the reactor under a nitrogen atmosphere.

-

Catalyst Preparation and Addition: In a separate Schlenk flask under nitrogen, a solution of diethylaluminum chloride in toluene is prepared. To this, a toluene solution of cobalt(II) acetylacetonate is added dropwise with stirring to form the active catalyst. This catalyst solution is then transferred to the reactor containing the monomer.

-

Polymerization: The reaction mixture is maintained at a constant temperature (e.g., 20°C) with continuous stirring. The progress of the polymerization can be monitored by observing the increase in viscosity.

-

Termination and Polymer Isolation: After the desired reaction time, the polymerization is terminated by adding methanol containing a small amount of hydrochloric acid. The polymer precipitates and is then collected by filtration.

-

Purification: The collected polymer is washed repeatedly with methanol to remove catalyst residues and unreacted monomer.

-

Drying: The purified cis-1,4-isotactic polypentadiene is dried under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Protocol 2: Living Anionic Polymerization of (E)-1,3-Pentadiene

This protocol outlines the synthesis of polypentadiene with a controlled molecular weight and narrow polydispersity.[8][9]

Materials:

-

(E)-1,3-Pentadiene

-

Toluene (anhydrous)

-

n-Butyllithium (n-BuLi) in hexane

-

Methanol

-

Nitrogen gas (high purity)

Procedure:

-

Reactor Setup: A Schlenk flask equipped with a magnetic stirrer is flame-dried under vacuum and then filled with high-purity nitrogen.

-

Solvent and Monomer: Anhydrous toluene and purified (E)-1,3-pentadiene are cannulated into the flask.

-

Initiation: The desired amount of n-butyllithium solution is injected into the flask to initiate the polymerization. The reaction mixture typically develops a characteristic color indicating the presence of living anionic chain ends.

-

Propagation: The reaction is allowed to proceed at a controlled temperature (e.g., 25°C) with stirring. Samples can be periodically withdrawn to monitor monomer conversion and molecular weight progression via gas chromatography (GC) and gel permeation chromatography (GPC), respectively.

-

Termination: The living polymerization is terminated by the addition of degassed methanol.

-

Polymer Precipitation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is then redissolved in a small amount of toluene and reprecipitated in methanol to ensure purity.

-

Drying: The final polymer is dried in a vacuum oven at room temperature until a constant weight is achieved.

Visualizations

Logical Relationship of Polymerization Techniques

Caption: Overview of polymerization techniques for this compound.

Experimental Workflow for Coordination Polymerization

Caption: Workflow for Ziegler-Natta polymerization of this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. uomosul.edu.iq [uomosul.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Anionic polymerization of 1,3-pentadiene in toluene: homopolymer, alternating and block copolymers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Cationic polymerization of 1,3‐pentadiene I. infrared, 1H‐NMR and 13C‐NMR investigations on the microstructure of poly(1,3‐pentadiene) synthesized with cationic catalysts | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Polymerization of cis-1,3-Pentadiene

For Researchers, Scientists, and Drug Development Professionals